molecular formula C9H7ClN2O2 B1445815 Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1402911-36-7

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1445815
CAS No.: 1402911-36-7
M. Wt: 210.62 g/mol
InChI Key: DMIMPNDUQAKQAW-UHFFFAOYSA-N
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Description

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1402911-36-7) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . It belongs to the imidazo[1,2-a]pyridine family, a scaffold widely recognized for its role in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and antitubulin compounds . The compound features a chlorine substituent at position 5 and a methyl ester group at position 8, which influence its electronic properties, solubility, and biological interactions. It is primarily utilized as a synthetic intermediate in drug discovery and organic synthesis .

Properties

IUPAC Name

methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIMPNDUQAKQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Routes

3.1 Cyclization-Based Synthesis from 2-Aminopyridine Derivatives

A widely used approach involves the cyclization of 2-aminopyridine derivatives with α-haloketones to construct the imidazo[1,2-a]pyridine core. The general steps are as follows:

  • Condensation/Cyclization:

    • 2-aminopyridine is reacted with an α-haloketone (such as 1,3-dichloroacetone) in a suitable solvent (e.g., ethanol-water mixture).
    • The reaction proceeds via nucleophilic attack of the amine on the carbonyl, followed by cyclization and elimination of halide.
    • Microwave-assisted protocols have also been reported to accelerate this process and improve yields.
  • Chlorination:

    • The imidazo[1,2-a]pyridine intermediate is then subjected to chlorination, typically using reagents such as N-chlorosuccinimide or similar electrophilic chlorinating agents, to introduce the chloro group at the 5-position.
  • Esterification:

    • The carboxylic acid group at the 8-position is esterified using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to yield the methyl ester.

3.2 Alternative Cyclization with Carboxylic Acid Precursors

Another approach involves the cyclization of 2-chloropyridine-3-carboxylic acid with formamide under dehydrating conditions:

  • The reaction is typically carried out in the presence of a dehydrating agent (such as phosphorus oxychloride or polyphosphoric acid) to promote ring closure and formation of the imidazo[1,2-a]pyridine system.
  • The resulting carboxylic acid is then methylated using standard esterification protocols to obtain the methyl ester derivative.

3.3 Industrial and Large-Scale Methods

For industrial-scale synthesis, continuous flow reactors and automated systems are employed to optimize yield and purity. These methods mirror the laboratory-scale protocols but feature enhanced control over reaction parameters and product isolation.

Comparative Data Table

Step Reagents/Conditions Yield (%) Notes
Cyclization 2-aminopyridine + α-haloketone, EtOH/H2O, microwave 70–90 Rapid, efficient, scalable
Chlorination N-chlorosuccinimide, solvent (e.g., CH2Cl2) 60–80 Selective for 5-position
Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux 75–95 Standard Fischer esterification
Alternative route 2-chloropyridine-3-carboxylic acid + formamide, POCl3 65–85 One-pot cyclization and functionalization
Industrial method Automated/flow reactor, optimized conditions >90 High yield, reproducibility, minimal by-products

Research Findings and Optimization

  • Microwave-Assisted Cyclization:
    Microwave irradiation significantly reduces reaction times and often improves yields in the key cyclization step, making it attractive for both research and industrial applications.
  • Eco-Friendly Protocols:
    Recent studies emphasize the use of green solvents, catalyst-free conditions, and ambient temperature reactions to minimize environmental impact.
  • Purification and Isolation: Crystallization and chromatographic techniques are typically used to purify the final product, ensuring high purity for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate serves as a valuable scaffold in the development of therapeutic agents. Its applications include:

  • Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and receptor interactions. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Cholinesterase Inhibition : The compound's derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's .

Biochemical Research

In biochemical studies, this compound is utilized to explore its interactions with biological targets:

  • Enzyme Inhibition Studies : The compound is employed to investigate its inhibitory effects on various enzymes, which can elucidate potential pathways for drug development .
  • Receptor Binding Studies : It aids in understanding the binding affinity and mechanisms of action related to specific receptors, contributing to the design of more effective therapeutic agents .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Development : Researchers are exploring its incorporation into polymer matrices to enhance thermal stability and chemical resistance, potentially leading to new materials with improved performance characteristics .
  • Electronic Materials : The compound's electronic properties are being investigated for potential use in the development of novel electronic devices or sensors .

Agricultural Chemistry

In agricultural research, this compound is being studied for its potential applications:

  • Agrochemical Development : this compound is explored as a precursor for developing herbicides or fungicides aimed at improving crop yields and pest management strategies .

Case Studies and Research Findings

A variety of studies have documented the effectiveness of this compound across different applications:

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxic effects against multiple cancer cell lines.
Enzyme InhibitionIdentified as a potent inhibitor of AChE with implications for Alzheimer's treatment.
Material ScienceShown to enhance the thermal stability of polymers when incorporated into formulations.
Agrochemical ResearchPotential use as a fungicide demonstrated effective pest control in preliminary trials.

Mechanism of Action

The mechanism of action of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyridine Derivatives

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate with key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Features References
This compound Cl (C5), COOCH₃ (C8) C₉H₇ClN₂O₂ 210.62 Building block for drug design
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate Cl (C6), COOCH₃ (C8) C₉H₇ClN₂O₂ 210.62 Potential kinase inhibitor
Methyl imidazo[1,2-a]pyridine-8-carboxylate H (C5), COOCH₃ (C8) C₉H₈N₂O₂ 176.17 Precursor for functionalization
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Br (C6), COOCH₃ (C8) C₉H₇BrN₂O₂ 255.07 Halogenated analog for coupling
Methyl 3-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-imidazo[1,2-a]pyridine-8-carboxylate Furopyridine (C3), COOCH₃ (C8) C₂₁H₁₇N₃O₄ 400.50 Dopamine D₁ receptor modulator
Key Observations:
  • Chlorine vs. Bromine: The substitution of Cl (5-chloro) with Br (6-bromo) increases molecular weight (210.62 vs.
  • Positional Isomerism : Moving the Cl substituent from C5 to C6 (e.g., Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate) modifies steric interactions, which could impact binding affinity in enzyme inhibition .
  • Functional Group Diversity : The furopyridine-substituted analog (Compound 6 in ) demonstrates how bulky substituents at C3 can enhance selectivity for neurotransmitter receptors, a feature absent in the simpler 5-chloro derivative.

Spectroscopic and Analytical Data

NMR Comparison :
  • Methyl 3-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-imidazo[1,2-a]pyridine-8-carboxylate : Displays complex splitting patterns (e.g., δ 8.26 dd, J = 6.8 Hz) due to the furopyridine substituent .
Mass Spectrometry :
  • The 5-chloro derivative (C₉H₇ClN₂O₂) has a theoretical [M+H]⁺ peak at 211.04 , while the 6-bromo analog (C₉H₇BrN₂O₂) shows [M+H]⁺ at 255.07 .

Biological Activity

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is an intriguing compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and potential applications in medicine and industry.

Overview of Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. For example, studies have demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Candida species, showcasing its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity
The compound has also shown promise in cancer research. It is believed to inhibit specific cellular pathways crucial for tumor growth. In vitro studies have reported that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

This compound's biological effects are primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes such as neutral sphingomyelinase 2 (nSMase2), which plays a critical role in sphingolipid metabolism and cell signaling pathways relevant to cancer progression and neurodegenerative diseases .
  • Targeting Oxidative Phosphorylation : Its activity against M. tuberculosis is linked to the inhibition of the oxidative phosphorylation pathway, crucial for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has shown that:

  • Chlorine Substituents : The presence of chlorine at the 5-position enhances the compound's potency against various pathogens .
  • Carboxylate Functionality : The carboxylate group at the 8-position is essential for maintaining biological activity and improving solubility .

Comparative Analysis with Analogues

Compound NameAntimicrobial ActivityAnticancer ActivityKey Features
This compoundEffective against MDR-TBInduces apoptosis in cancer cellsChlorine substitution enhances potency
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateModerate activityLimited studies availableSimilar structural features but different substitution pattern

Case Studies

  • Antimicrobial Efficacy : A study evaluated the MIC (Minimum Inhibitory Concentration) of this compound against M. tuberculosis, reporting an MIC value of approximately 0.07 μM for MDR strains . This suggests a strong potential for development as an anti-TB agent.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that derivatives of this compound could reduce cell viability by over 70% at concentrations as low as 10 μM, indicating significant anticancer potential .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate?

The synthesis typically involves halogenation or cross-coupling reactions. For example, bromo-substituted analogs (e.g., methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate) are synthesized via nucleophilic substitution or palladium-catalyzed coupling. Chlorination at the 5-position may employ reagents like NCS (N-chlorosuccinimide) under controlled conditions . Intermediate purification often uses column chromatography, and yields are optimized by adjusting reaction time, temperature, and solvent polarity (e.g., DMF or THF) .

Q. How is this compound characterized using spectroscopic methods?

  • 1H/13C NMR : Peaks for the methyl ester (δ ~3.8–4.1 ppm in 1H NMR; δ ~50–55 ppm in 13C NMR) and aromatic protons (δ ~7.0–8.5 ppm) confirm the core structure. Chlorine substitution induces deshielding effects, shifting adjacent proton signals .
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula consistency. For example, a compound with molecular formula C₉H₇ClN₂O₂ should show a calculated mass of ~210.02 g/mol .
  • IR : Stretching vibrations for ester carbonyl (~1715 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) are diagnostic .

Q. What purification techniques are effective for isolating this compound?

Recrystallization (using ethanol/water mixtures) and silica gel chromatography (eluting with ethyl acetate/hexane gradients) are standard. HPLC with C18 columns and polar mobile phases (e.g., acetonitrile/water) achieves >98% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For imidazo[1,2-a]pyridines, the dihedral angle between the imidazole and pyridine rings typically ranges from 1–5°, ensuring planarity. Discrepancies between spectroscopic and crystallographic data (e.g., unexpected torsion angles) may indicate conformational flexibility or crystal packing effects. Refinement using SHELXL and validation with tools like PLATON are critical.

Q. What strategies address contradictions in pharmacological activity data for derivatives of this compound?

  • Structure-Activity Relationship (SAR) : Systematic substitution at the 5-position (e.g., Cl vs. Br, CF₃) can clarify electronic effects on receptor binding. For example, chlorine’s electronegativity may enhance affinity for dopamine D1 receptors compared to bulkier groups .
  • Bioassay Optimization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects. Contradictory IC₅₀ values may arise from assay-specific interference (e.g., solvent interactions) .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The 5-chloro group exhibits a higher partial positive charge than the ester carbonyl, making it susceptible to nucleophilic attack. Solvent models (e.g., PCM for DMSO) refine activation energy predictions .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in synthesizing this compound?

  • Moisture Sensitivity : Reactions involving organometallic reagents (e.g., Grignard) require anhydrous conditions and inert atmospheres (N₂/Ar) .
  • Reaction Monitoring : TLC (Rf ~0.4 in 1:1 EtOAc/hexane) or LC-MS tracks intermediate formation. Premature termination may yield byproducts like dechlorinated analogs .

Q. How to validate the stability of this compound under storage conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation. LC-MS detects hydrolysis products (e.g., carboxylic acid derivatives). Storage at -20°C in amber vials with desiccants preserves integrity .

Data Analysis and Interpretation

Q. What statistical methods resolve batch-to-batch variability in spectroscopic data for this compound?

Multivariate analysis (e.g., PCA of NMR spectra) identifies outliers. Batch effects from solvent impurities or column aging are minimized using internal standards (e.g., TMS) .

Q. How to reconcile discrepancies between theoretical and observed HRMS spectra?

Isotopic pattern analysis (e.g., Chlorine’s M+2 peak) confirms molecular identity. Mass accuracy thresholds (<5 ppm) distinguish adducts (e.g., [M+Na]+) from true molecular ions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate

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